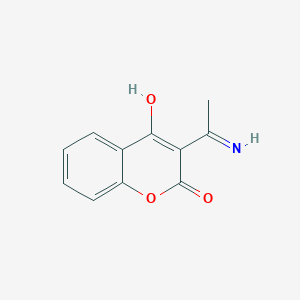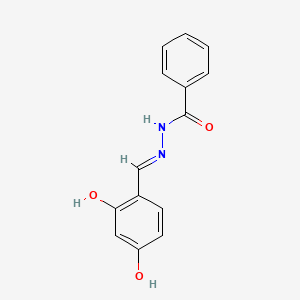
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an ethanimidoyl group at the third position and a hydroxy group at the fourth position of the chromen-2-one core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base such as piperidine in ethanol . The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired product.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs large-scale batch reactors. The use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, is common in these processes . These catalysts facilitate the condensation reactions and improve the yield of the desired product.
化学反応の分析
Types of Reactions
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbon-carbon double bond can be reduced to a single bond.
Substitution: The ethanimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethanimidoyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 3-ethanoyl-4-hydroxy-2H-chromen-2-one.
Reduction: Formation of 3-ethanimidoyl-4-hydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
作用機序
The biological activity of 3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanimidoyl group can participate in covalent interactions. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
3-cinnamoyl-4-hydroxy-2H-chromen-2-one: Known for its antimalarial activity.
4-hydroxy-3-nitro-2H-chromen-2-one: Exhibits antimicrobial properties.
3-(2-bromoacetyl)-2H-chromen-2-one: Used in the synthesis of biologically active pyran and pyridine derivatives.
Uniqueness
3-ethanimidoyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of the ethanimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
3-ethanimidoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,12-13H,1H3 |
InChIキー |
AXPPRQQWMUYKLG-UHFFFAOYSA-N |
正規SMILES |
CC(=N)C1=C(C2=CC=CC=C2OC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)



![3-Chloro-4-cyanophenyl 2-chloro-4-{[(4-heptylphenyl)carbonyl]oxy}benzoate](/img/structure/B11712125.png)
![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)
